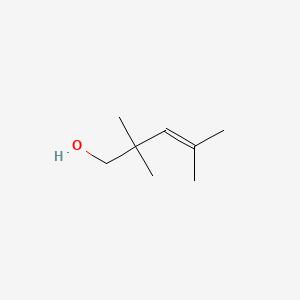

2,2,4-Trimethylpent-3-en-1-ol

Description

Contextualization within Branched Alkenol Chemistry

Branched alkenols are a class of organic compounds that feature a hydrocarbon chain containing a carbon-carbon double bond (alkene) and a hydroxyl group (-OH), with one or more alkyl branches. wikipedia.orglibretexts.org This structural complexity, characterized by the presence of multiple functional groups and stereogenic centers, gives rise to a wide array of isomers with distinct chemical and physical properties. wikipedia.org The reactivity of branched alkenols is dictated by the interplay between the nucleophilic hydroxyl group and the electron-rich double bond, allowing them to participate in a variety of chemical transformations. libretexts.org

2,2,4-Trimethylpent-3-en-1-ol exemplifies the structural features of a branched alkenol. ontosight.ai Its pentene core is substituted with three methyl groups, creating a sterically hindered environment around the double bond and the primary alcohol. ontosight.ai This specific arrangement influences its reactivity in comparison to simpler, unbranched alkenols. For instance, the steric bulk can affect the regioselectivity and stereoselectivity of reactions involving the double bond or the hydroxyl group.

The study of branched alkenols is significant for several reasons. They are valuable building blocks in organic synthesis, allowing for the construction of complex molecular architectures. Their structural diversity also makes them relevant in fields such as fragrance and flavor chemistry, where specific isomers can elicit distinct sensory responses. chemicalbook.com Furthermore, understanding the reaction mechanisms of branched alkenols contributes to the broader knowledge of organic reaction theory.

Significance as a Research Substrate and Intermediate

In the realm of chemical research, this compound serves as a valuable substrate and intermediate for the synthesis of other compounds. Its bifunctional nature, possessing both an alkene and an alcohol group, allows for a range of chemical modifications. ontosight.ai

One of the primary applications of this compound is in the synthesis of fragrances and flavorings. ontosight.ai The distinct structural features of this compound and its derivatives contribute to their unique olfactory and gustatory properties. For example, it can be a precursor to esters, which are widely known for their characteristic fruity and floral scents. vulcanchem.com

Furthermore, this compound is utilized as an intermediate in the preparation of more complex molecules, including pharmaceutical intermediates. ontosight.ai The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to a diverse array of saturated and functionalized derivatives. The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. For instance, the oxidation of this compound using mild oxidizing agents can yield 2,2,4-trimethylpent-3-enal.

The compound's structure also makes it a subject of interest in mechanistic studies. Investigating its behavior in various reactions can provide insights into the influence of steric hindrance and electronic effects on reaction pathways.

| Property | Value |

| Molecular Formula | C8H16O |

| IUPAC Name | This compound |

| CAS Number | 5842-53-5 |

| Molar Mass | 128.21 g/mol |

Historical Trajectories of its Chemical Investigation

While detailed historical accounts of the initial synthesis and characterization of this compound are not extensively documented in readily available literature, its investigation is intrinsically linked to the broader development of organic synthesis and the study of alkenes and alcohols. Early research into related compounds can be traced back to the early 20th century, with notable contributions to the understanding of alcohol and alkene reactions. nist.gov

The synthesis of related esters, such as 2,2,4-trimethylpent-3-enyl 2-methylpropanoate (B1197409), has been documented in the mid-20th century. For instance, early synthetic routes involved the acid-catalyzed esterification of this compound with isobutyric acid. vulcanchem.com This indicates that the parent alcohol was available as a starting material for chemical transformations during that period.

More recent research has focused on its applications and the development of more efficient synthetic methods. For example, one documented synthesis route involves the reaction of isobutylene (B52900) with formaldehyde (B43269) in the presence of an acid catalyst, followed by a reduction step. ontosight.ai The continued interest in this compound is driven by its utility in various chemical industries, particularly in the production of specialty chemicals like fragrances. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylpent-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h5,9H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIWBYUXAOCDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207128 | |

| Record name | 2,2,4-Trimethylpent-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5842-53-5 | |

| Record name | 2,2,4-Trimethyl-3-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5842-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethylpent-3-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylpent-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpent-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 2,2,4 Trimethylpent 3 En 1 Ol

Direct Synthesis Approaches

Direct synthesis approaches focus on building the molecule through fundamental carbon-carbon bond-forming reactions and functional group interconversions.

Aldol (B89426) Condensation and Subsequent Reduction Routes

A prominent pathway to synthesize unsaturated alcohols like 2,2,4-trimethylpent-3-en-1-ol is through an initial aldol condensation to form an α,β-unsaturated aldehyde or ketone, followed by a selective reduction. masterorganicchemistry.com The aldol condensation involves the reaction of an enolate with a carbonyl compound. iitk.ac.inmagritek.com

Formation of the α,β-Unsaturated Aldehyde: This step typically involves a crossed or mixed aldol condensation. An enolate is generated from a carbonyl compound using a base, which then acts as a nucleophile, attacking another carbonyl compound. iitk.ac.in This is followed by a dehydration (elimination of water) to create the carbon-carbon double bond conjugated with the carbonyl group. magritek.com

Reduction to the Allylic Alcohol: The resulting α,β-unsaturated aldehyde, 2,2,4-trimethylpent-3-enal, is then reduced to the target alcohol, this compound. This requires a chemoselective reducing agent that can reduce the aldehyde group without affecting the carbon-carbon double bond.

The table below outlines the key parameters of this two-stage synthetic route.

| Stage | Reaction Type | Key Reagents & Conditions | Intermediate/Product | Typical Yield |

| 1 | Aldol Condensation | Aldehyde/ketone precursors, base (e.g., NaOH, KOH) or acid catalyst, controlled temperature. magritek.com | 2,2,4-Trimethylpent-3-enal | Variable (60-90%) |

| 2 | Selective Reduction | 2,2,4-Trimethylpent-3-enal, mild reducing agent (e.g., Sodium borohydride), solvent (e.g., ethanol/water). googleapis.com | This compound | High |

Alkylation Reactions in this compound Formation

Alkylation reactions provide a powerful method for constructing the branched carbon framework of this compound. These reactions involve the formation of carbon-carbon bonds by the addition of an alkyl group. A common strategy employs organometallic reagents, such as Grignard or organolithium reagents, which act as potent nucleophiles.

A plausible, though less documented, route involves the reaction of a suitable alkylating agent with a carbonyl or epoxide precursor. For instance, the synthesis of a structurally related compound, 2,2,4,6,6-pentamethylhept-3-ene, utilizes a Grignard reagent (methylmagnesium iodide) reacting with a ketone precursor. A similar approach could be adapted where a tert-butylmagnesium halide reacts with an appropriate α,β-unsaturated epoxide to generate the desired alcohol. Another example from patent literature demonstrates the alkylation of 2,2,4-trimethylpentan-1,3-diol using various alkyl halides under basic conditions to produce ether-alcohols, highlighting the feasibility of alkylation on this molecular scaffold. google.com

Hydration and Dehydration Pathways in Alkenol Synthesis

The manipulation of water molecules through hydration (addition) and dehydration (elimination) reactions represents a fundamental strategy in alcohol and alkene synthesis. iitk.ac.in

Hydration of Alkenes: In principle, this compound could be synthesized via the acid-catalyzed hydration of an appropriate diene. iitk.ac.incloudfront.net This process involves the protonation of a double bond to form a carbocation, followed by the nucleophilic attack of water. cloudfront.net However, controlling the regioselectivity to ensure the hydroxyl group adds to the C1 position while the double bond forms specifically between C3 and C4 would be a significant synthetic challenge.

Dehydration of Diols: Conversely, the selective dehydration of a polyol, such as 2,2,4-trimethylpentane-1,3-diol, could yield the target alkenol. Acid-catalyzed dehydration is a common method for preparing alkenes from alcohols. iitk.ac.in The reaction proceeds by protonating a hydroxyl group, which then leaves as water to form a carbocation, followed by the elimination of a proton to form the double bond. The success of this route would depend heavily on controlling the reaction conditions to favor the formation of the thermodynamically stable conjugated system and avoid rearrangements or the formation of isomeric products.

Catalytic Synthesis Innovations

Catalysts are crucial for enhancing reaction rates, improving selectivity, and enabling more efficient synthetic pathways under milder conditions. Both acid and base catalysis play significant roles in the synthesis of this compound and its precursors.

Acid-Catalyzed Processes for this compound Synthesis

Acid catalysts facilitate several key transformations in the synthesis of alkenols. Their primary role is to activate functional groups by protonation. One of the most relevant methods is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. ontosight.ai The synthesis of this compound can be envisioned through the reaction of isobutylene (B52900) with formaldehyde (B43269) in the presence of an acid catalyst, followed by a reduction step. ontosight.ai

Acid catalysis is also integral to dehydration and rearrangement reactions. For example, treatment of this compound with sulfuric acid has been shown to induce a Wagner-Meerwein rearrangement, leading to the formation of a branched heptene (B3026448) derivative. This highlights the importance of carefully selecting the acid catalyst and conditions to prevent unwanted side reactions. Ion-exchange resins in their acid form (e.g., Amberlyst) are modern, heterogeneous catalysts that can be employed to minimize side reactions and simplify product purification. google.commdpi.com

The table below summarizes various acid-catalyzed reactions relevant to this synthesis.

| Reaction Type | Acid Catalyst Example | Substrates | Key Function |

| Prins Reaction | Mineral Acid (e.g., H₂SO₄) | Isobutylene, Formaldehyde | C-C and C-O bond formation ontosight.ai |

| Dehydration | Sulfuric Acid, p-Toluenesulfonic acid google.com | 2,2,4-Trimethylpentane-1,3-diol | Formation of C=C double bond |

| Esterification | p-Toluenesulfonic acid | This compound, Isobutyric acid | Formation of an ester derivative vulcanchem.com |

| Rearrangement | Sulfuric Acid | This compound | Wagner-Meerwein shift |

Base-Catalyzed Routes

Base-catalyzed reactions are fundamental to many synthetic pathways leading to this compound, primarily through their role in the aldol condensation. The catalyst's function is to abstract an acidic α-proton from a carbonyl compound, generating a nucleophilic enolate ion. magritek.com This enolate is the key intermediate that initiates the carbon-carbon bond formation. iitk.ac.in

Commonly used bases include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). magritek.com In some industrial processes, stronger bases like sodium alcoholates (e.g., sodium methylate, sodium ethylate) are used to drive reactions like the aldol condensation and subsequent Cannizzaro reaction in a one-step process to form related compounds. google.com The choice of base and solvent can influence the reaction's equilibrium, rate, and the potential for side reactions.

The following table details the application of base catalysts in relevant synthetic steps.

| Application | Base Catalyst Example | Function |

| Aldol Condensation | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) magritek.com | Abstraction of α-proton to form enolate ion. |

| Alkylation | Sodium Hydroxide (NaOH) with a phase-transfer catalyst (e.g., tetrabutyl ammonium (B1175870) bromide) google.com | Deprotonation of alcohol to form alkoxide for nucleophilic substitution. |

| One-Pot Aldol/Cannizzaro | Sodium Methylate, Sodium Ethylate google.com | Catalyzes both condensation and disproportionation reactions. |

Transition Metal Catalysis in Alkenol Preparation

The synthesis of alkenols, including allylic alcohols, has been significantly advanced through the use of transition metal catalysis. rsc.org These methods are prized for their efficiency and high atom economy. rsc.org Catalysts based on metals such as ruthenium, rhodium, palladium, and rhenium are instrumental in key transformations like the isomerization of allylic alcohols, nucleophilic allylic substitution, and direct C-H allylation. rsc.orgsioc-journal.cnnih.gov

The direct activation of allylic alcohols by transition metal catalysts can generate electrophilic π-allyl metal intermediates, which are then susceptible to nucleophilic attack. rsc.org This approach represents a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org For instance, ruthenium catalysts have been successfully employed for the C-H allylation of electron-deficient alkenes with allyl alcohols, providing a direct route to 1,4-diene structures under mild, aqueous conditions. nih.gov Similarly, rhenium-catalyzed 1,3-isomerization of allylic alcohols has been developed to synthesize various allylic alcohols, with strategies to ensure high product selectivity. caltech.edu

Palladium-catalyzed reactions, such as the oxidation of terminal alkenes in the presence of carboxylic acids, are also effective for producing acyloxylated products which can be precursors to allylic alcohols. organic-chemistry.org The choice of metal and ligands is crucial for controlling the regioselectivity and stereoselectivity of these transformations. rsc.org

Table 1: Examples of Transition Metal Catalysts in Allylic Alcohol Synthesis

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

| [RuCl₂(p-cymene)]₂ | C-H Allylation | N-methoxy-2-phenylacrylamide + Allyl alcohol | 1,4-Diene | nih.gov |

| Rhenium-oxo complexes | 1,3-Isomerization | Primary allylic alcohols | Isomerized allylic alcohols | caltech.eduorganic-chemistry.org |

| Palladium(II) complexes | Oxidative Acylation | Homoallylic alcohols | E-acyloxylated products | organic-chemistry.org |

| [CpRhCl₂]₂ / [CpIrCl₂]₂ | C-H Allylation | N-methoxybenzamides + Allyl derivatives | Allylated amides | nih.gov |

| Ni(cod)₂ / PCy₃ | 1,4-Diboration | Conjugated dienes | 1,4-Diols (after oxidation) | organic-chemistry.org |

Chemo- and Stereoselective Synthetic Strategies

Achieving high levels of chemo- and stereoselectivity is a primary goal in modern organic synthesis, particularly for complex molecules like substituted alkenols. For allylic alcohols, strategies often revolve around controlling the geometry of the double bond (E/Z selectivity) and the configuration of chiral centers.

One powerful technique is the directed cyclopropanation of acyclic allylic alcohols. The hydroxyl group can direct lithium carbenoids to the proximal double bond, resulting in a highly chemoselective and stereoselective reaction. reading.ac.uk This directing effect is consistent with a Lewis base-assisted concerted mechanism. reading.ac.uk

Catalytic asymmetric methods are also prominent. Chiral catalysts, including those based on Lewis and Brønsted acids, can facilitate enantioselective allylboration of carbonyl compounds. diva-portal.org For example, chiral phosphoric acids have been used to catalyze the kinetic resolution of α-silyl-substituted allylboronate esters in their reaction with aldehydes, yielding enantioenriched homoallylic alcohols. researchgate.net Furthermore, transition metals like palladium and copper are used in asymmetric allylic alkylation and substitution reactions. diva-portal.orgsioc-journal.cn The development of Z-selective cross-metathesis reactions using molybdenum-based catalysts has also provided a route to Z-allylic ethers, which are precursors to the corresponding alcohols. nih.gov

Table 2: Selected Chemo- and Stereoselective Strategies for Allylic Alcohol Synthesis

| Method | Catalyst/Reagent | Selectivity Achieved | Application Example | Reference |

| Directed Cyclopropanation | n-BuLi / Dihaloalkane | Chemoselective & Stereoselective | Cyclopropanation of geraniol (B1671447) at the proximal double bond | reading.ac.uk |

| Asymmetric Allylboration | Chiral Phosphoric Acid | Enantioselective & Diastereoselective | Kinetic resolution of allylboronate esters with aldehydes | researchgate.net |

| Asymmetric Allylic Alkylation | Palladium or Iridium complexes with chiral ligands | Enantioselective | Allylation of 1,3-dicarbonyl compounds | sioc-journal.cn |

| Z-Selective Cross-Metathesis | Molybdenum MAP complexes | Z-selective | Synthesis of Z-allylic ethers from secondary allylic ethers | nih.gov |

| Reductive Cross-Coupling | Copper catalyst / α-chloro boronic esters | E-selective & Regioselective | Coupling of terminal alkynes to form E-allylic alcohols | dicp.ac.cn |

Advanced Precursor Chemistry for this compound

Utilization of Isobutylene and Isobutyraldehyde (B47883) Derivatives

The specific carbon skeleton of this compound points toward precursors like isobutylene and isobutyraldehyde. One documented pathway involves the reaction of isobutylene with formaldehyde, catalyzed by an acid, followed by a reduction step to yield the target alcohol. ontosight.ai Isobutylene can also be dimerized to form diisobutylene (isooctenes), such as 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453), which are isomers that can potentially be functionalized to introduce the required hydroxyl group. guidechem.com

Isobutyraldehyde is a versatile precursor for constructing the C8 backbone. Aldol condensation reactions involving isobutyraldehyde are a key strategy. For example, the self-condensation of isobutyraldehyde can lead to intermediates like 3-hydroxy-2,2,4-trimethyl-pentanal. lookchem.com This aldol adduct can then be dehydrated to form 2,2,4-trimethylpent-3-enal, which upon reduction with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields this compound. A multi-step process starting from isobutyraldehyde can also produce 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, a complex ester which contains the core carbon structure. researchgate.netgoogle.comrsc.org

Table 3: Synthesis Pathways from Isobutylene and Isobutyraldehyde

| Precursor | Key Reaction | Intermediate | Final Product | Reference |

| Isobutylene & Formaldehyde | Acid-catalyzed reaction & Reduction | - | This compound | ontosight.ai |

| Isobutyraldehyde | Aldol Condensation / Dehydration | 2,2,4-Trimethylpent-3-enal | This compound | |

| Isobutyraldehyde (3 molecules) | Base-catalyzed condensation | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Related C8 alcohol-ester | researchgate.netrsc.org |

Epoxide Isomerization to Alkenols

The isomerization of epoxides provides a direct and atom-economical route to allylic alcohols. chemrxiv.org This transformation can be promoted by strong bases or catalyzed by various metal complexes. Base-promoted isomerization typically involves reagents like lithium amides, which abstract a proton adjacent to the epoxide ring, leading to elimination and formation of the allylic alcohol. chemrxiv.org

More recently, transition metal-catalyzed methods have been developed to effect this rearrangement under milder conditions. A synergistic bimetallic system using Titanium (Ti) and Cobalt (Co) has been shown to be effective for the regio- and stereoselective rearrangement of epoxides to allylic alcohols. chemrxiv.orgacs.org This dual catalytic system operates via a radical redox-relay mechanism, involving a reductive epoxide ring-opening by a Ti(III) species, followed by a hydrogen atom transfer (HAT) step mediated by a Co(II) catalyst. chemrxiv.orgacs.org Furthermore, alkoxides of transition metals from Group IVB (like titanium, zirconium) and VB (like tantalum) have been patented as catalysts for the solvent-free isomerization of epoxides to their corresponding allylic alcohols, showing high conversion and selectivity. google.comgoogleapis.com

Table 4: Methods for Epoxide Isomerization to Allylic Alcohols

| Method | Catalyst/Reagent | Key Features | Substrate Example | Reference |

| Base-Promoted | Lithium Amides (e.g., LiNR₂) | Strong base required; proceeds via β-elimination | Acyclic/cyclic epoxides | chemrxiv.org |

| Bimetallic Catalysis | Ti(III) / Co(II) complexes | Radical redox-relay mechanism; mild conditions | Various substituted epoxides | chemrxiv.orgacs.org |

| Transition Metal Alkoxide Catalysis | Ti(IV) or Zr(IV) alkoxides | Solvent-free conditions; high selectivity | Terpenoid epoxides | google.comgoogleapis.com |

Grignard and Organometallic Reagent Applications in Alkenol Construction

Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming carbon-carbon bonds, particularly in the synthesis of alcohols from carbonyl compounds. leah4sci.comlibretexts.org The reaction of a Grignard reagent with an aldehyde or ketone results in a secondary or tertiary alcohol, respectively, after acidic workup. leah4sci.com

For the synthesis of a structure like this compound, a plausible Grignard-based approach would involve the reaction of an appropriate aldehyde with a sterically hindered Grignard reagent. A relevant example is the synthesis of the saturated analogue, 2,4,4-trimethylpentan-3-ol, via the reaction of 2-methylpropanal (a derivative of isobutyraldehyde) with tertiary-butyl magnesium bromide. vaia.com To arrive at the unsaturated target, one could envision starting with an α,β-unsaturated aldehyde that already contains part of the carbon framework or by creating a saturated alcohol that is later dehydrated. For instance, reacting an organometallic vinylating agent with a ketone like di-tert-butyl ketone could be another conceptual pathway. acs.orgacs.org The use of cerium chloride in conjunction with Grignard reagents can significantly suppress side reactions like enolization, which is particularly useful when reacting with ketones that have acidic α-protons. lookchem.com

Table 5: Application of Organometallic Reagents in Alcohol Synthesis

| Organometallic Reagent | Carbonyl Substrate | Product Type | Key Consideration | Reference |

| tert-Butyl Magnesium Bromide | 2-Methylpropanal | Secondary Alcohol (2,4,4-Trimethylpentan-3-ol) | Forms the C8 branched backbone | vaia.com |

| Methyl Magnesium Iodide | 2,4,6,6-Tetramethylhept-2-en-5-one | Tertiary Alcohol | Synthesis of highly branched alkenes | |

| Various Grignard Reagents (R-MgX) | Ketones | Tertiary Alcohols | Use of CeCl₃ enhances addition over enolization | lookchem.com |

| Vinylic Lithium Reagents | α,β-Enones | Allylic Alcohols | Useful for adding a vinyl appendage | acs.org |

Chemical Reactivity, Reaction Mechanisms, and Transformations of 2,2,4 Trimethylpent 3 En 1 Ol

Oxidation Reactions and Mechanisms

The presence of both an allylic alcohol and a carbon-carbon double bond in 2,2,4-trimethylpent-3-en-1-ol makes it susceptible to a variety of oxidation reactions. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Selective Oxidation to Carbonyl Compounds

The primary alcohol group in this compound can be selectively oxidized to either an aldehyde (2,2,4-trimethylpent-3-enal) or a carboxylic acid (2,2,4-trimethylpent-3-enoic acid) without affecting the double bond, using appropriate reagents.

Mild oxidizing agents are required for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this type of transformation. The reaction mechanism with PCC involves the formation of a chromate (B82759) ester followed by a 1,2-elimination to yield the aldehyde.

To achieve the corresponding carboxylic acid, stronger oxidizing agents are necessary. Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid) or potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup, would typically be employed. However, the presence of the double bond introduces a potential for oxidative cleavage with reagents like KMnO₄.

| Starting Material | Product | Reagent Example |

| This compound | 2,2,4-Trimethylpent-3-enal | Pyridinium chlorochromate (PCC) |

| This compound | 2,2,4-Trimethylpent-3-enoic acid | Jones Reagent |

Catalytic Oxidation Studies

For a compound like this compound, a palladium-based catalyst system, for instance, could facilitate the selective oxidation of the alcohol to the aldehyde. The mechanism would likely involve the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the carbonyl compound and a palladium-hydride species, which is then reoxidized by oxygen.

| Catalyst Type | Potential Product | General Observations |

| Palladium-based | 2,2,4-Trimethylpent-3-enal | High selectivity for aldehyde formation. |

| Ruthenium-based | 2,2,4-Trimethylpent-3-enal or further oxidation products | Activity and selectivity depend on ligands and reaction conditions. |

| Copper-based | 2,2,4-Trimethylpent-3-enal | Often used in combination with a co-catalyst. |

Ozonolysis and Atmospheric Oxidation Mechanisms of Unsaturated Alcohols

The carbon-carbon double bond in this compound is susceptible to cleavage by ozone. Ozonolysis of this compound would break the double bond, leading to the formation of two carbonyl-containing fragments.

The generally accepted mechanism for ozonolysis, proposed by Criegee, involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). organic-chemistry.orgwikipedia.orgmsu.edu This unstable intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgwikipedia.orgmsu.edu The workup conditions following the ozonolysis determine the final products. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield acetone and 3-hydroxy-2,2-dimethylpropanal. An oxidative workup (e.g., with hydrogen peroxide) would yield acetone and 3-hydroxy-2,2-dimethylpropanoic acid.

In the atmosphere, unsaturated alcohols like this compound are primarily oxidized by hydroxyl (OH) radicals. The reaction is expected to proceed mainly through the addition of the OH radical to the double bond, forming a β-hydroxyalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo a series of reactions leading to the formation of various oxygenated products, including carbonyls and other fragmented species.

Reduction Processes and Pathways

The double bond in this compound can be reduced to yield the corresponding saturated alcohol, and further reduction can lead to the saturated hydrocarbon.

Conversion to Saturated Hydrocarbons

Complete reduction of this compound to the saturated hydrocarbon, 2,2,4-trimethylpentane (B7799088), would require the reduction of both the double bond and the primary alcohol. This can be achieved through a two-step process. First, the alcohol can be converted to a good leaving group, such as a tosylate, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, a one-pot method involving a strong acid and a reducing agent could potentially achieve this transformation, though side reactions might be prevalent. The production of 2,2,4-trimethylpentane is also a known industrial process involving the alkylation of isobutane (B21531) with isobutene. google.com

| Starting Material | Product | Potential Reagents |

| This compound | 2,2,4-Trimethylpentane | 1. TsCl, pyridine; 2. LiAlH₄ |

Hydrogenation Studies

While specific hydrogenation studies for this compound are not detailed in the available literature, the catalytic hydrogenation of allylic alcohols is a common and well-understood reaction. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas.

The hydrogenation of this compound would be expected to selectively reduce the carbon-carbon double bond to yield the saturated alcohol, 2,2,4-trimethylpentan-1-ol. The reaction is generally highly efficient and selective for the reduction of the alkene in the presence of the alcohol functional group.

| Catalyst | Expected Product | General Conditions |

| Palladium on Carbon (Pd/C) | 2,2,4-Trimethylpentan-1-ol | H₂ gas, room temperature, atmospheric pressure |

| Platinum Oxide (PtO₂) | 2,2,4-Trimethylpentan-1-ol | H₂ gas, room temperature, atmospheric pressure |

| Raney Nickel | 2,2,4-Trimethylpentan-1-ol | H₂ gas, elevated temperature and pressure may be required |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is a poor leaving group, being the conjugate base of water, a weak acid. Therefore, for substitution reactions to occur at the C1 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to an intermediate such as a tosylate or halide.

Nucleophilic substitution at the primary carbon (C1) of this compound can theoretically proceed via SN1 or SN2 mechanisms, but both pathways face significant hurdles.

The direct SN2 pathway, involving a backside attack by a nucleophile, is severely sterically hindered by the gem-dimethyl group on the adjacent C2 carbon. This "neopentyl-like" structure makes it difficult for nucleophiles to access the C1 electrophilic center. byjus.com Consequently, SN2 reactions are expected to be extremely slow, if they occur at all.

An SN1 mechanism is more plausible, particularly under strongly acidic conditions. The reaction would proceed via the following steps:

Protonation: The hydroxyl group is protonated by a strong acid to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). libretexts.org

Carbocation Formation: The C-O bond breaks, and a water molecule departs, forming a primary allylic carbocation. This carbocation is stabilized by resonance, delocalizing the positive charge between the C1 and C3 carbons.

Nucleophilic Attack: A nucleophile attacks the carbocation. Due to the resonance stabilization, attack can occur at either C1 or C3, potentially leading to a mixture of products, including rearranged allylic halides.

However, even the SN1 pathway is complicated. Primary carbocations are generally unstable. While resonance provides stabilization, the formation of this intermediate may still be slow. Furthermore, like other neopentyl-type systems, the initially formed carbocation could be susceptible to a 1,2-methyl shift from the C2 position to form a more stable tertiary carbocation, leading to rearranged products. youtube.com

Table 1: Predicted Nucleophilic Substitution Reactions and Mechanisms

| Reaction Type | Reagents | Probable Mechanism | Key Characteristics & Predicted Products |

| Halogenation | HBr or HCl (conc.) | SN1 | Proceeds via a resonance-stabilized allylic carbocation. May yield a mixture of 2,2,4-trimethylpent-3-en-1-yl halide and the rearranged 4-halo-2,4-dimethylpent-2-ene. |

| SN2 Displacement | Strong Nucleophile (e.g., CN-, RS-) on a derivative (e.g., tosylate) | SN2 | Extremely slow due to severe steric hindrance from the adjacent quaternary C2 carbon. Low to negligible yield expected. |

Esterification is a common derivatization for alcohols. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a typical method. sci-hub.se

The mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Nucleophilic attack by the alcohol's oxygen atom on the protonated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

For this compound, this reaction is expected to proceed, although the steric hindrance around the hydroxyl group might slow the reaction rate compared to less hindered primary alcohols. The use of more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base (like pyridine), would provide a more efficient route to ester formation, bypassing the equilibrium limitations of Fischer esterification.

Addition Reactions Across the Alkene Moiety

The trisubstituted double bond in this compound is electron-rich due to the inductive effect of the alkyl groups, making it susceptible to attack by electrophiles. chemistrysteps.com

Electrophilic addition reactions are expected to follow Markovnikov's rule. byjus.com This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic proton attaches to the carbon with more hydrogen substituents, generating the more stable carbocation intermediate. libretexts.org

In this compound, the double bond is between C3 and C4. The C4 carbon is less substituted than the C3 carbon. Therefore, the addition of an electrophile (E+) will occur at C4, leading to the formation of a tertiary carbocation at C3. This carbocation is highly stabilized.

For example, in the reaction with HBr:

The π-bond of the alkene attacks the proton of HBr. The proton adds to C4.

A stable tertiary carbocation is formed at C3.

The bromide ion (Br-) then acts as a nucleophile, attacking the carbocation at C3 to form the final product, 3-bromo-2,2,4-trimethylpentan-1-ol.

Table 2: Predicted Electrophilic Addition Products

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |

| HBr | H+ | Br- | 3-Bromo-2,2,4-trimethylpentan-1-ol |

| H2O / H2SO4 | H+ | H2O | 2,2,4-Trimethylpentane-1,3-diol |

| Br2 | Br+ (via induced dipole) | Br- | 3,4-Dibromo-2,2,4-trimethylpentan-1-ol |

The polymerization of alkenes can occur through radical, cationic, or anionic mechanisms. libretexts.org However, trisubstituted alkenes like this compound are generally resistant to polymerization due to significant steric hindrance around the double bond, which impedes the approach of a growing polymer chain.

Radical Polymerization: This method is unlikely to be effective due to the steric hindrance and the stability of the tertiary radical that would form, which is less favorable for propagation.

Anionic Polymerization: This requires electron-withdrawing groups to stabilize the propagating carbanion, which are absent in this molecule. libretexts.org

Cationic Polymerization: This is the most plausible pathway, as the alkyl groups are electron-donating and can stabilize the required carbocationic intermediate. libretexts.org Initiation with a strong Lewis or Brønsted acid could generate the tertiary carbocation at C3, which would then act as the initiator for polymerization. Even so, the steric bulk would likely limit the process to the formation of low molecular weight oligomers rather than high polymers.

Rearrangement and Isomerization Chemistry

The structure of this compound is susceptible to rearrangements under acidic conditions, primarily driven by the formation of stable carbocation intermediates. rit.edu

An important potential transformation is the acid-catalyzed 1,3-allylic rearrangement. organic-chemistry.orgresearchgate.net This reaction involves the protonation of the hydroxyl group, loss of water to form the resonance-stabilized allylic carbocation, followed by the attack of water at the C3 position. This would result in the isomerization of the primary allylic alcohol into a more stable tertiary allylic alcohol, 2,4-dimethylpent-3-en-2-ol, after deprotonation. The equilibrium for this reaction would likely favor the formation of the tertiary alcohol.

Another possibility, as mentioned in the context of SN1 reactions, involves a 1,2-methyl shift. If a carbocation is formed at C1, a methyl group from the sterically crowded C2 position could migrate to C1. While this would form a secondary carbocation, it would relieve some of the steric strain inherent in the neopentyl-like structure. youtube.com Such rearrangements are common in carbocation chemistry where a more stable intermediate can be formed. rit.edu

Functionalization for Complex Chemical Architectures

The strategic functionalization of this compound is a key step in its utilization as a building block for the synthesis of more complex chemical architectures. The presence of both a primary hydroxyl group and a sterically hindered trisubstituted alkene offers distinct reactive sites that can be selectively targeted to build molecular complexity. Research in this area has primarily focused on transformations of the hydroxyl group, with further potential existing for reactions involving the double bond.

The principal functionalization route documented for this compound is esterification. This reaction transforms the primary alcohol into an ester, a functional group prevalent in a wide array of commercially significant compounds, including fragrances, flavorings, and plasticizers.

One of the most well-documented transformations is the synthesis of 2,2,4-trimethylpent-3-enyl isobutyrate. This ester is noted for its pleasant fragrance and is used in the perfume and flavor industries. The synthesis can be achieved through various methods, including both traditional acid-catalyzed esterification and more modern enzymatic approaches.

Historical methods for the synthesis of 2,2,4-trimethylpent-3-enyl isobutyrate involve the acid-catalyzed reaction of this compound with isobutyric acid. To drive the equilibrium towards the product, techniques such as the use of a Dean-Stark trap to remove water are employed, which can lead to high conversion rates.

More contemporary and sustainable methods utilize enzymatic catalysis. Lipases, for instance, can be used to catalyze the esterification under milder, room-temperature conditions. While these enzymatic methods offer advantages in terms of selectivity and reduced environmental impact, their scalability can sometimes be a challenge.

The following table summarizes the key aspects of the esterification of this compound:

| Product | Reactant | Catalysis | Key Features |

| 2,2,4-Trimethylpent-3-enyl isobutyrate | Isobutyric acid | Acid-catalyzed (e.g., H₂SO₄) | High conversion with water removal (e.g., Dean-Stark trap). |

| 2,2,4-Trimethylpent-3-enyl isobutyrate | Isobutyric acid | Enzymatic (e.g., Lipase) | Milder reaction conditions; environmentally friendly. |

While the esterification of the hydroxyl group is the most prominently reported functionalization, the presence of the C=C double bond in this compound offers further opportunities for constructing complex molecules. However, the steric hindrance around this trisubstituted double bond significantly influences its reactivity, making it less susceptible to reactions that are common for unhindered alkenes.

Potential, though less documented, transformations could include:

Epoxidation: The conversion of the double bond to an epoxide would introduce a highly reactive three-membered ring, which can be opened by various nucleophiles to introduce new functional groups and build molecular complexity.

Hydroboration-Oxidation: This two-step reaction sequence could potentially be used to install a hydroxyl group at the less substituted carbon of the double bond, leading to the formation of a diol. The regioselectivity of this reaction would be of key interest.

Ozonolysis: Cleavage of the double bond via ozonolysis would yield two smaller carbonyl-containing fragments, which could then be used in subsequent synthetic steps.

It is important to note that while these reactions are theoretically possible, specific examples of their application to this compound for the construction of complex chemical architectures are not widely reported in the scientific literature. The focus has remained on the more straightforward and commercially viable esterification of the primary alcohol.

The related compound, 2,2,4-trimethyl-1,3-pentanediol (B51712), and its derivatives, such as the monoisobutyrate, have found broader applications as intermediates in the production of materials like polyester (B1180765) resins and plasticizers. This suggests that further derivatization of this compound, potentially through reactions involving both the hydroxyl group and the double bond, could lead to a wider range of complex and valuable chemical structures.

Advanced Spectroscopic and Structural Elucidation of 2,2,4 Trimethylpent 3 En 1 Ol

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of 2,2,4-trimethylpent-3-en-1-ol from various matrices. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC) are powerful tools for the comprehensive analysis of this alkenol.

High-Performance Liquid Chromatography (HPLC) Method Development for Alkenols

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of this compound. sielc.com A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

Method scalability is a key advantage, allowing for applications ranging from analytical-scale quantification to preparative-scale isolation of impurities. sielc.com For faster analysis times, columns with smaller particle sizes (e.g., 3 µm) can be utilized in UPLC systems. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis. sielc.comsielc.com

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

| Detection | UV at 210 nm (for non-volatile derivatives) |

This table is based on generalized HPLC methods for alkenols and specific recommendations for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantitative Analysis

GC-MS is a highly effective technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As the separated components elute, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.

This technique is invaluable for structural confirmation by analyzing the fragmentation patterns. For quantitative analysis, calibration with pure standards is necessary to ensure accuracy. GC-MS can be used to identify and quantify this compound in complex mixtures, such as essential oils or reaction products. aesacademy.org

Table 2: GC-MS Parameters for Volatile Compound Analysis. aesacademy.org

| Parameter | Condition |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Ion Source Temperature | 260°C |

| Ionization Energy | 70 eV |

This table represents typical GC-MS conditions and may be optimized for specific analyses of this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a more recent development in liquid chromatography that utilizes columns with sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. The methods developed for HPLC analysis of this compound are often transferable to UPLC systems, offering improved performance for high-throughput screening and complex sample analysis. sielc.comsielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Proton (¹H) NMR Spectroscopy for Alkenol Structural Assignment

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, distinct signals would be expected for the protons of the methyl groups, the methylene (B1212753) group adjacent to the hydroxyl group, and the vinylic proton.

The coupling between adjacent protons (spin-spin splitting) provides further structural information, revealing the connectivity of the carbon skeleton. For instance, the multiplicity of the signals can help to confirm the arrangement of the substituents around the double bond. Advanced NMR techniques, such as NOESY, can be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space. chegg.com

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. weebly.com This allows for the direct observation of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms attached to them.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Alkenols

| Carbon Type | Chemical Shift Range (ppm) |

| C-OH | 50 - 90 |

| C=C | 100 - 150 |

| C(quaternary) | 30 - 50 |

| CH₃ | 10 - 30 |

This table provides general chemical shift ranges and the actual values for this compound may vary.

Advanced Multi-dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like this compound. sdsu.edu By spreading spectroscopic information across two frequency dimensions, 2D NMR resolves overlapping signals found in 1D spectra and reveals correlations between different nuclei within the molecule. sdsu.edu Key techniques for this purpose include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edulibretexts.org The spectrum plots a 1D proton spectrum on both axes, with diagonal peaks representing the standard proton signals and off-diagonal cross-peaks indicating coupled protons. libretexts.org For this compound, the key expected correlations would reveal the connectivity of the proton spin systems within the molecule.

Expected ¹H-¹H COSY Correlations for this compound

| Correlating Protons | Number of Bonds | Expected Cross-Peak |

|---|---|---|

| H1 (-CH₂OH) ↔ H3 (-CH=) | 3 | Yes |

| H1 (-CH₂OH) ↔ OH | 3 (if not exchanging) | Possible |

| H3 (-CH=) ↔ H5 (-CH₃) | 4 | Weak or Absent |

This table is based on predicted correlations from the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.educolumbia.edu This is a highly sensitive technique that is crucial for assigning the signals in the ¹³C NMR spectrum. columbia.edu The resulting 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a cross-peak appearing for each C-H bond. columbia.edu A variation known as the multiplicity-edited HSQC can also distinguish between CH/CH₃ groups and CH₂ groups by the phase of their signals.

Predicted ¹H-¹³C HSQC Correlations for this compound

| Proton (¹H) Signal | Correlating Carbon (¹³C) Signal |

|---|---|

| Protons on C1 (-CH₂OH) | C1 |

| Protons on C2 (C(CH₃)₂) | No correlation (Quaternary Carbon) |

| Proton on C3 (-CH=) | C3 |

| Protons on C4 (C(CH₃)) | No correlation (Quaternary Carbon) |

| Protons on C5 (-CH₃) | C5 |

| Protons on C6/C7 (-C(CH₃)₂) | C6/C7 |

This table is based on predicted correlations from the molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is vital for piecing together the complete carbon skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu Unlike HSQC, direct one-bond correlations are suppressed. columbia.edu This technique is particularly useful for identifying connections to quaternary (non-protonated) carbons and for linking different spin systems separated by heteroatoms or quaternary carbons.

Predicted Key ¹H-¹³C HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbon (¹³C) (2-3 bonds away) |

|---|---|

| H1 (-CH₂OH) | C2, C3 |

| H3 (-CH=) | C1, C2, C4, C5 |

| H5 (-CH₃) | C3, C4 |

This table is based on predicted correlations from the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its molecular vibrations. americanpharmaceuticalreview.comlu.se IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. lu.se Therefore, the two techniques provide complementary information.

For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

IR Spectroscopy : The IR spectrum is expected to be dominated by a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol. The C-O stretching vibration will also produce a strong signal. The C=C stretching vibration is typically weaker in the IR spectrum of highly substituted alkenes.

Raman Spectroscopy : Conversely, the Raman spectrum should feature a strong signal for the relatively non-polar C=C double bond stretch. The O-H stretch is generally a weak scatterer in Raman spectroscopy.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C-H (sp²) | Stretching | 3010 - 3095 | Medium | Medium |

| C=C | Stretching | 1640 - 1680 | Weak-Medium | Strong |

This table presents expected wavenumber ranges based on established spectroscopic principles.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. chemguide.co.uk This high-energy ion often undergoes fragmentation into smaller, more stable ions. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

For this compound (Molar Mass: 128.21 g/mol ), the molecular ion peak (M⁺•) would be observed at m/z = 128. The fragmentation pattern of this unsaturated alcohol is expected to be influenced by the presence of the hydroxyl group, the double bond, and the bulky trimethyl groups.

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The presence of a double bond can lead to resonance-stabilized allylic cations, while the tertiary butyl group can readily fragment to form a very stable tert-butyl cation. vaia.comgatech.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₇H₁₃O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion (M-15) |

| 110 | [C₈H₁₄]⁺• | Loss of water (H₂O) from the molecular ion (M-18) |

| 97 | [C₆H₉O]⁺ | Alpha-cleavage: loss of an ethyl radical (•C₂H₅) followed by rearrangement |

| 71 | [C₄H₇O]⁺ | Cleavage at the C3-C4 bond |

This table is based on predicted fragmentation patterns from established mass spectrometry principles.

Theoretical and Computational Chemistry Approaches to 2,2,4 Trimethylpent 3 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. Methods like Density Functional Theory (DFT) are instrumental in this regard. chemrxiv.orgnih.gov For 2,2,4-trimethylpent-3-en-1-ol, such calculations would reveal key insights into its molecular orbitals, charge distribution, and potential reaction pathways.

The reactivity of this compound is largely dictated by its two functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). researchgate.net Quantum chemical calculations can quantify the electron density around these sites. The oxygen atom of the hydroxyl group is expected to have a high electron density, making it a prime site for protonation in acidic conditions. The C=C double bond, being electron-rich, is susceptible to electrophilic attack.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further clarify its reactivity. The HOMO is likely to be localized around the C=C double bond, indicating its nucleophilic character. Conversely, the LUMO would indicate the most electrophilic sites, which are crucial for reactions with nucleophiles.

Table 1: Predicted Electronic Properties from General Principles

| Property | Predicted Characteristic for this compound |

|---|---|

| Electron Density | High on the oxygen atom of the hydroxyl group and the C=C double bond. |

| HOMO | Likely localized on the C=C double bond. |

| LUMO | Distributed across the molecule, with potential electrophilic sites at the carbon atoms of the double bond and the carbon attached to the hydroxyl group. |

| Reactivity | Prone to electrophilic attack at the double bond and protonation at the hydroxyl group. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the carbon chain in this compound means it can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore these conformational landscapes and understand the molecule's dynamic behavior. mdpi.comrsc.orgnih.gov By simulating the movement of atoms over time, MD can identify the most stable conformers and the energy barriers between them. frontiersin.org

A key aspect of the behavior of this compound, particularly in condensed phases, is its ability to form hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations can provide a detailed picture of the hydrogen bonding network between molecules of this compound and with solvent molecules. mdpi.com This is crucial for understanding its physical properties like boiling point and solubility.

While specific MD studies on this compound are not prevalent in the literature, simulations of other alcohols have provided valuable insights into their liquid structure and dynamics. rsc.org These studies reveal how the alkyl chain length and branching affect the hydrogen bonding network and, consequently, the physical properties of the alcohol.

Table 2: Potential Insights from Molecular Dynamics Simulations

| Area of Investigation | Potential Findings for this compound |

|---|---|

| Conformational Analysis | Identification of low-energy conformers and the rotational barriers between them. |

| Intermolecular Interactions | Characterization of the hydrogen bonding network in the pure liquid and in solutions. |

| Solvation Effects | Understanding how the molecule interacts with different solvents at a molecular level. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netbohrium.comnih.govnih.govhnust.edu.cnkashanu.ac.ir These models are highly valuable for predicting the properties of compounds for which experimental data is unavailable.

For this compound, QSPR models could be developed to predict a range of properties, including boiling point, vapor pressure, and solubility. The process involves generating a set of molecular descriptors that encode structural information and then using statistical methods, such as multiple linear regression, to build a predictive model based on a dataset of compounds with known properties. researchgate.netnih.gov

Although no specific QSPR models for this compound have been identified, numerous studies have successfully modeled the properties of aliphatic and unsaturated alcohols. nih.govnih.govhnust.edu.cnkashanu.ac.ir These studies demonstrate that properties can be accurately predicted from descriptors related to molecular size, shape, and electronic features.

Table 3: Examples of Properties Predictable by QSPR for Alcohols

| Property | Relevant QSPR Studies |

|---|---|

| Boiling Point | Models for aliphatic alcohols have been developed with high correlation coefficients. nih.gov |

| Water Solubility | QSPR models for the aqueous solubility of alcohols have shown good predictive power. bohrium.com |

| Chromatographic Retention Indices | Retention indices of alcohols on various stationary phases have been successfully modeled. nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction pathway.

A known reaction of this compound is its acid-catalyzed rearrangement to form (Z)-2,2,4,6,6-pentamethylhept-3-ene. d-nb.info The proposed mechanism involves:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to form a tertiary carbocation.

A 1,2-hydride shift from the C4 to the C3 position, leading to a more stable tertiary carbocation.

Deprotonation to form the final alkene product. d-nb.info

Computational studies on similar carbocation rearrangements, particularly in the field of terpene biosynthesis, provide strong theoretical support for such a mechanism. rsc.orgd-nb.infonih.govrsc.org DFT calculations can be used to model the energies of the intermediates and transition states along this pathway, confirming the feasibility of the proposed hydride shift. nih.govresearchgate.netpku.edu.cn Such calculations can also explore alternative pathways and explain the observed stereoselectivity of the reaction.

Table 4: Postulated Intermediates in the Acid-Catalyzed Rearrangement

| Step | Intermediate/Transition State |

|---|---|

| 1 | Protonated this compound |

| 2 | Initial tertiary carbocation |

| 3 | Transition state for the 1,2-hydride shift |

| 4 | Rearranged tertiary carbocation |

Stereochemical Prediction and Analysis

As this compound is a chiral molecule, understanding and predicting the stereochemical outcome of its reactions is crucial. Computational methods can be employed to predict which stereoisomer will be preferentially formed in a given reaction.

For instance, in the epoxidation of the double bond, two new stereocenters would be created. Computational modeling of the transition states leading to the different possible diastereomers can predict the product distribution. Studies on the epoxidation of other chiral allylic alcohols have shown that the stereochemical outcome is influenced by factors such as allylic strain and hydrogen bonding between the substrate and the oxidizing agent. doi.orgacs.orgwayne.edu DFT calculations can model these subtle interactions and accurately predict the diastereoselectivity. doi.orgacs.org

Similarly, for reactions involving the chiral center at C3, computational models can help in understanding how the existing stereochemistry directs the approach of reagents and influences the formation of new stereocenters. scispace.comnih.govnih.gov

Table 5: Factors Influencing Stereoselectivity in Allylic Alcohol Reactions

| Factor | Influence on Stereochemistry |

|---|---|

| Allylic Strain | Steric interactions that favor certain conformations and, therefore, specific attack trajectories. doi.org |

| Hydrogen Bonding | Directing the approach of reagents through hydrogen bonding with the hydroxyl group. doi.org |

| Catalyst-Substrate Interactions | The chiral environment of a catalyst can create a significant energy difference between the transition states leading to different stereoisomers. nih.gov |

Research Applications of 2,2,4 Trimethylpent 3 En 1 Ol in Specialized Chemical Synthesis

Role as a Chemical Building Block for Complex Molecules

2,2,4-Trimethylpent-3-en-1-ol is a versatile C8 building block in organic synthesis, enabling the construction of more complex molecular architectures through reactions at its alcohol and alkene functionalities. One documented pathway involves its oxidation using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), to yield the corresponding α,β-unsaturated aldehyde, 2,2,4-trimethylpent-3-enal. This conversion is a key step as it transforms the alcohol into a reactive aldehyde useful in further synthetic applications, particularly in fragrance chemistry.

Another synthetic application is its esterification. An early synthesis method involved the acid-catalyzed esterification of this compound with isobutyric acid to produce 2,2,4-trimethylpent-3-enyl 2-methylpropanoate (B1197409). vulcanchem.com This reaction highlights the utility of the alcohol's hydroxyl group in forming esters, which are a valuable class of compounds.

Furthermore, the compound can undergo acid-catalyzed rearrangement. Treatment with sulfuric acid induces a hydride shift, leading to the formation of a different branched C8 structure, (Z)-2,2,4,6,6-pentamethylhept-3-ene. Research has also shown its utility in organometallic chemistry. Studies have detailed its reaction with palladium(II) chloride and other transition-metal species to form various organometallic complexes, demonstrating its role as a ligand precursor.

Table 1: Selected Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product | Application Area |

|---|---|---|---|

| This compound | Mild Oxidizing Agents (e.g., PCC) | 2,2,4-Trimethylpent-3-enal | Aroma Chemical Synthesis |

| This compound | Isobutyric Acid (acid-catalyzed) | 2,2,4-Trimethylpent-3-enyl 2-methylpropanoate | Potential Fragrance/Polymer Additive |

Intermediacy in the Synthesis of Specialty Chemicals

The role of this compound extends to its use as an intermediate in the multi-step synthesis of various specialty chemicals, from industrial additives to fine chemicals like aromas and potential agrochemicals.

While its saturated analog, 2,2,4-trimethylpentan-3-ol, is noted for its use in the production of solvents and plasticizers, the direct large-scale application of this compound as a precursor for other industrial alcohols or solvents is not widely documented in available research. cymitquimica.com However, derivatives of the compound show potential in related areas. For instance, its ester, 2,2,4-trimethylpent-3-enyl 2-methylpropanoate, has been identified as a potential plasticizer intermediate, a class of additives often used to modify the properties of solvents and polymers. vulcanchem.com

Research has established this compound as a valuable intermediate in the synthesis of aroma chemicals. ontosight.ai Its primary application in this field is as a precursor to 2,2,4-trimethylpent-3-enal, an aldehyde noted for its use in the fragrance industry. lookchem.com The oxidation of the alcohol to this aldehyde provides a key route to a compound with desirable sensory properties.

Additionally, ester derivatives of this compound are recognized for their potential as fragrance and flavor materials. google.com Branched esters, such as the one formed with isobutyric acid, are a class of molecules often associated with fruity or floral notes. vulcanchem.com A patent has specifically disclosed 2,2,4-trimethyl-penten-1-yl ester compounds as being useful in fragrance and flavor compositions. google.com

The direct application of this compound in the development of agrochemical intermediates is not extensively detailed in current research. However, studies on closely related structures suggest a potential role for this chemical class. For example, the saturated analog, 2,2,4-trimethyl-3-pentanol, is cited as a building block for agrochemicals. lookchem.com More specifically, research into isomers of 1-hydroxy-2,4,4-trimethylpentan-3-yl isobutyrate, an ester of a structural isomer of the target compound, has demonstrated antifungal activity against the phytopathogenic fungus Alternaria brassicicola. jst.go.jp While this research did not involve this compound directly, the findings indicate that simple esters of trimethyl-substituted pentanols could serve as lead compounds for new pesticides. jst.go.jp

Advanced Materials and Polymer Science Research

The presence of a polymerizable double bond and a reactive hydroxyl group gives this compound potential applications in the field of polymer and materials science, primarily through its chemical derivatives.

This compound is noted to be capable of participating in polymerization reactions due to its unsaturated nature. ontosight.ai However, research more specifically highlights the role of its derivatives in polymer science. The aldehyde derivative, 2,2,4-trimethylpent-3-enal, can undergo radical-initiated polymerization to form either linear polyaldehydes or cross-linked networks, depending on the initiator used. These functional polymers have potential applications, such as for fragrance encapsulation.

Furthermore, ester derivatives of the alcohol have been investigated as potential polymer additives. vulcanchem.com Due to properties like a high boiling point, esters such as 2,2,4-trimethylpent-3-enyl 2-methylpropanoate are suggested to have utility as plasticizers or stabilizers for polyolefins. vulcanchem.com

Incorporating this compound into Novel Material Design

The distinct chemical features of this compound, specifically the presence of an unsaturated double bond and a reactive hydroxyl group, make it a candidate for incorporation into novel materials, particularly polymers. ontosight.ai Its ability to undergo polymerization reactions opens possibilities for its use as a monomer or co-monomer in the creation of new polymeric materials. ontosight.ai

The branched structure of the molecule is of particular interest in material science. Structural analogs of this compound are considered for roles as polymer additives. vulcanchem.com For example, esters derived from it have properties, such as a high boiling point, that suggest potential utility as plasticizers or stabilizers in polyolefins. vulcanchem.com Furthermore, compounds with a similar trimethylpentyl backbone have been investigated as additives in polymers, such as 2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol, which is used in polymer formulations. researchgate.net

While direct, large-scale industrial applications are not widely documented, research points toward several potential roles for this compound and its derivatives in material design.

| Potential Application Area | Rationale | Relevant Moieties | Potential Material Type | Source(s) |

| Polymer Synthesis | Capable of participating in polymerization reactions | Carbon-carbon double bond, Hydroxyl group | Specialty polymers, Co-polymers | ontosight.ai |

| Polymer Additives | High boiling point and compatibility with non-polar polymers suggest use as a plasticizer or stabilizer | Ester derivatives of the alcohol | Polyolefins, other plastics | vulcanchem.com |

Environmental Chemical Fate and Degradation Research of 2,2,4 Trimethylpent 3 En 1 Ol

Atmospheric Degradation Pathways

In the atmosphere, 2,2,4-trimethylpent-3-en-1-ol is subject to degradation primarily through reactions with oxidants such as ozone (O₃) and hydroxyl radicals (•OH). ipcc.chd-nb.info These reactions are key in breaking down the compound into smaller, often more oxidized, products.

For instance, studies on the ozonolysis of related compounds like 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) show that the degree of alkyl substitution on the double bond significantly affects the reaction kinetics. rsc.orgcopernicus.org Generally, increasing the number of alkyl substituents on the C=C double bond increases the reactivity towards ozone. d-nb.infocopernicus.org The presence of a hydroxyl group (–OH) in an allylic position, as in this compound, also influences the rate constant. d-nb.infowhiterose.ac.uk

The ozonolysis reaction proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. researchgate.net For this compound, the cleavage of the double bond at the C3-C4 position would be expected to yield specific products. The subsequent reactions of the stabilized Criegee intermediates with atmospheric water vapor and other trace gases are a source of secondary pollutants, including hydroxyl radicals. researchgate.net

Table 1: Estimated Ozonolysis Reaction Parameters for Structurally Related Alkenes This table presents data for compounds structurally similar to this compound to provide an indication of expected reactivity. The data is based on established structure-activity relationships and experimental studies.

| Compound | Structure | Ozonolysis Rate Coefficient (k₂₉₈ K) (cm³ molecule⁻¹ s⁻¹) | Key Findings |

| 2,4,4-Trimethyl-1-pentene | CH₂=C(CH₃)CH₂C(CH₃)₃ | (7.31 +9.39/-4.05) × 10⁻¹⁵ exp[-(15.33 ± 1.84)/RT] rsc.org | Temperature-dependent kinetics have been established. rsc.org |

| 2,4,4-Trimethyl-2-pentene | (CH₃)₂C=CHC(CH₃)₃ | ~1.2 x 10⁻¹⁵ copernicus.org | Ozonolysis contributes to the formation of secondary organic aerosols. copernicus.org |

| Generic Allylic Alcohols | R-CH=CH-CH₂OH | SAR substituent factor for -OH is 1.4 d-nb.infowhiterose.ac.uk | The hydroxyl group activates the double bond towards ozone attack. d-nb.info |

Data is compiled from multiple sources to illustrate the principles of SAR in ozonolysis.

The primary degradation pathway for many VOCs in the troposphere is initiated by reaction with the hydroxyl radical (•OH). ipcc.ch The •OH radical is a powerful oxidant that reacts with unsaturated alcohols like this compound through two main mechanisms: •OH addition to the double bond and H-atom abstraction from the C-H or O-H bonds. capes.gov.brnih.gov